

Spectroscopic Characterization of 4-Ethenyloxane-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethenyloxane-4-carboxylic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, **4-Ethenyloxane-4-carboxylic acid**. Due to the absence of published empirical data for this specific molecule, this document presents predicted spectroscopic characteristics based on the well-established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for its constituent functional groups: a tetrahydropyran (oxane) ring, a vinyl group, and a carboxylic acid. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for the spectroscopic identification of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for **4-Ethenyloxane-4-carboxylic acid**. These predictions are derived from analogous structures and established chemical shift and absorption frequency ranges for the respective functional moieties.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
Carboxylic Acid (-COOH)	10.0 - 13.0	Singlet (broad)	-
Vinyl (-CH=CH ₂)	5.8 - 6.0	Doublet of doublets	J _{trans} = 16-18, J _{cis} = 10-12
Vinyl (=CH ₂)	5.0 - 5.3	Multiplet	J _{trans} = 16-18, J _{cis} = 10-12, J _{gem} = 1-3
Oxane Ring (-O-CH ₂ -)	3.5 - 4.0	Multiplet	-
Oxane Ring (-CH ₂ -)	1.5 - 2.0	Multiplet	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid (-COOH)	175 - 185
Quaternary Carbon (-C(COOH)-)	75 - 85
Vinyl (-CH=CH ₂)	135 - 145
Vinyl (=CH ₂)	115 - 125
Oxane Ring (-O-CH ₂ -)	65 - 75
Oxane Ring (-CH ₂ -)	20 - 35

Table 3: Predicted IR Absorption Data

Functional Group	Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
Carboxylic Acid (-OH)	O-H stretch	2500 - 3300	Broad, Strong
Carboxylic Acid (C=O)	C=O stretch	1700 - 1725	Strong
Vinyl Group (=C-H)	C-H stretch	3010 - 3095	Medium
Vinyl Group (C=C)	C=C stretch	1640 - 1680	Medium
Oxane Ring (C-O)	C-O stretch	1050 - 1150	Strong
Alkane (C-H)	C-H stretch	2850 - 2960	Medium-Strong

Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

m/z	Proposed Fragment Identity	Fragmentation Pathway
156	[M] ⁺	Molecular Ion
111	[M - COOH] ⁺	Loss of the carboxylic acid group
99	[C ₅ H ₇ O ₂] ⁺	Cleavage of the vinyl group
85	[C ₅ H ₉ O] ⁺	Ring opening and subsequent fragmentation
55	[C ₃ H ₃ O] ⁺ or [C ₄ H ₇] ⁺	Further fragmentation of the oxane ring
45	[COOH] ⁺	Carboxylic acid fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a novel compound such as **4-Ethenyloxane-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to determine the chemical structure and connectivity of the molecule.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to achieve optimal field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

- **Sample Preparation:** Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:**
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply the sample to the crystal and ensure good contact using the pressure arm.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern.

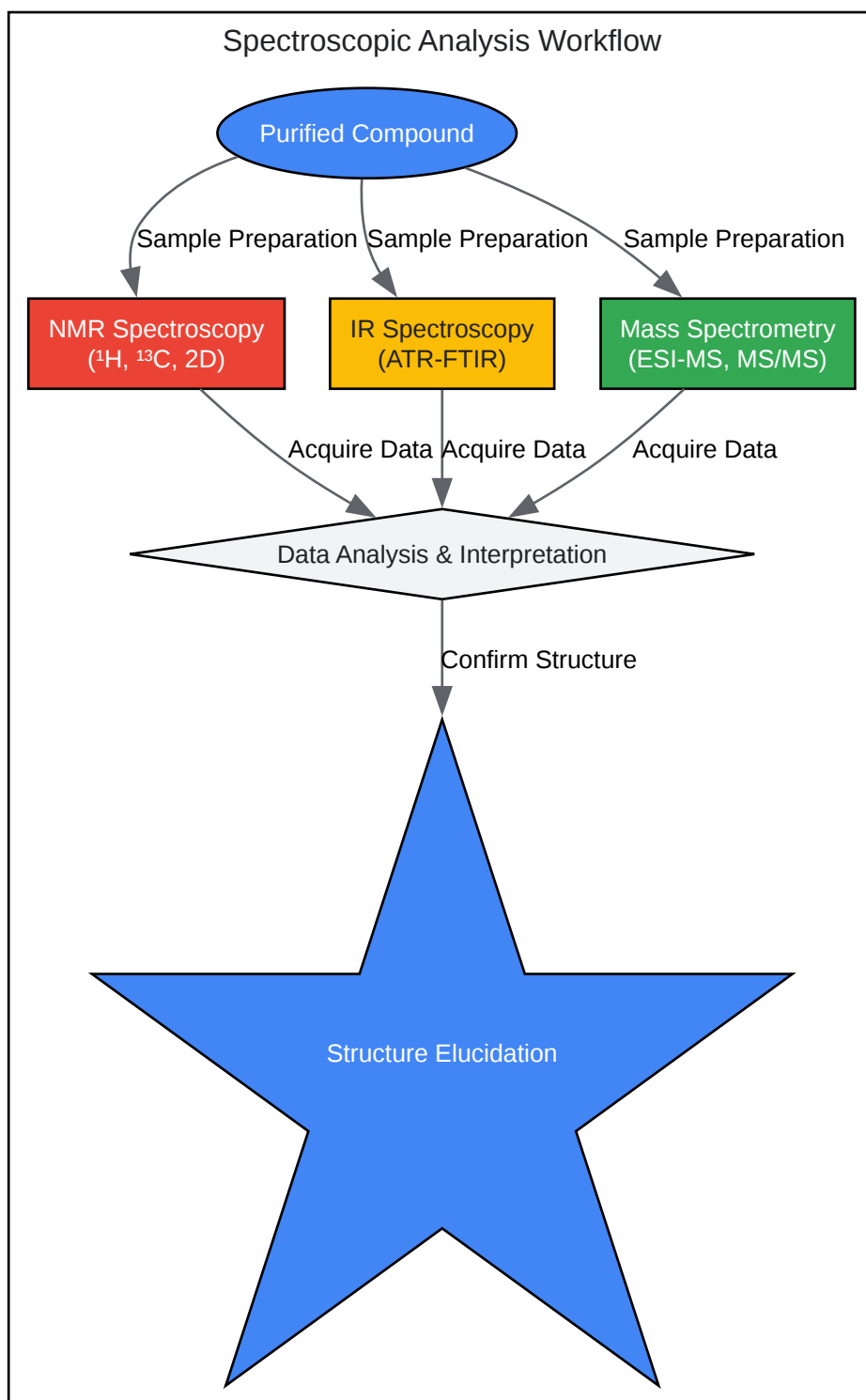
Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
- **Instrumentation:** Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
- **Data Acquisition:**
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Acquire mass spectra in both positive and negative ion modes.

- Set the mass range to scan from m/z 50 to 500.
- Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the molecular ion ($[M+H]^+$ or $[M-H]^-$) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a new chemical entity.



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Caption: A generalized workflow for the spectroscopic characterization of a novel chemical compound.

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